molecular formula C7H5NO2 B1317326 Furo[3,2-B]pyridin-2(3H)-one CAS No. 88011-96-5

Furo[3,2-B]pyridin-2(3H)-one

Cat. No.: B1317326
CAS No.: 88011-96-5
M. Wt: 135.12 g/mol
InChI Key: FNPYPLBPZILBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furo[3,2-B]pyridin-2(3H)-one is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furo[3,2-B]pyridin-2(3H)-one typically involves cyclization reactions. One common method is the cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the furan ring, followed by cyclization to form the fused ring system.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound to its corresponding reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents include halides and amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halides, amines, and other nucleophiles under various solvent and temperature conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Furo[3,2-B]pyridin-2(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and luminescent materials.

Mechanism of Action

The mechanism of action of Furo[3,2-B]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

    Furo[2,3-B]pyridine: Another heterocyclic compound with a similar fused ring system but different ring fusion pattern.

    Pyrido[3,2-B]furan: A compound with a similar structure but with the positions of the furan and pyridine rings reversed.

Uniqueness: Furo[3,2-B]pyridin-2(3H)-one is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3H-furo[3,2-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-7-4-5-6(10-7)2-1-3-8-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPYPLBPZILBRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=N2)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538992
Record name Furo[3,2-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88011-96-5
Record name Furo[3,2-b]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.